Methocarbamol-d5

LC-MS/MS Bioanalysis Internal Standard

Unlabeled or structurally dissimilar internal standards introduce systematic quantification errors in methocarbamol bioanalysis. Methocarbamol-d5 is the exact isotopologue internal standard that eliminates these errors through identical physicochemical behavior and a definitive +5 Da mass shift. • +5 Da shift ensures baseline MS resolution from analyte; no isotopic cross-talk with d0 methocarbamol • Identical extraction recovery, retention time, and ionization efficiency compensate for matrix effects per FDA/EMA bioanalytical guidelines • Validated linear range 150-12,000 ng/mL with intra-/inter-day CV <10.9%; supplied with CoA (isotopic purity >96%, chemical purity 98%)

Molecular Formula C11H15NO5
Molecular Weight 246.27 g/mol
CAS No. 1189699-70-4
Cat. No. B564683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethocarbamol-d5
CAS1189699-70-4
Synonyms3-(2-Methoxyphenoxy)-1,2-propanediol-d5 1-Carbamate;  3-(o-Methoxyphenoxy)_x000B_-2-hydroxypropyl-d5 Carbamate;  AHR 85-d5;  Avetil-d5;  Delaxin-d5;  Etroflex-d5;  Lumirelax-d5;  Miolaxene-d5;  Neuraxin-d5;  Relestrid-d5;  Robinax-d5; 
Molecular FormulaC11H15NO5
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(COC(=O)N)O
InChIInChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D
InChIKeyGNXFOGHNGIVQEH-RORPNYJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methocarbamol-d5: Deuterated Internal Standard Overview


Methocarbamol-d5 (CAS 1189699-70-4) is a stable isotope-labeled analog of the centrally acting skeletal muscle relaxant methocarbamol, in which five hydrogen atoms are replaced by deuterium at the 1,1,2,3,3-positions of the propyl carbamate moiety . With a molecular formula of C11H10D5NO5 and molecular weight of 246.27 g/mol, this compound is structurally identical to unlabeled methocarbamol (C11H15NO5; MW 241.24) except for the mass shift conferred by deuterium incorporation . The compound is classified as a deuterated internal standard intended exclusively for use as an analytical reference material in GC-MS and LC-MS/MS applications for the accurate quantification of methocarbamol in biological matrices .

Methocarbamol-d5: Why Generic Substitutes Fail


In quantitative LC-MS/MS bioanalysis, substitution of Methocarbamol-d5 with unlabeled methocarbamol, non-isotopic internal standards, or deuterated analogs with different labeling patterns introduces systematic quantification errors that compromise method reliability [1]. Unlabeled methocarbamol cannot be used as an internal standard because it is chemically indistinguishable from the analyte, precluding separate MS detection. Structurally dissimilar surrogate internal standards (e.g., diclofenac or other non-analog compounds) exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to methocarbamol, leading to inadequate compensation for matrix effects and sample-to-sample variability [2]. Among deuterated alternatives, compounds with fewer deuterium labels (e.g., d3-labeled variants) may experience isotopic cross-talk with the unlabeled analyte or incomplete mass separation, whereas Methocarbamol-d5's five-deuterium substitution provides a +5 Da mass shift that ensures baseline MS resolution and minimizes isotopic interference [3].

Methocarbamol-d5: Key Differentiation Evidence


Enhanced Mass Shift vs. Unlabeled and d3 Analogs

Methocarbamol-d5 provides a +5 Da mass shift relative to unlabeled methocarbamol (MW 241.24 → 246.27), which exceeds the minimum +3 Da typically required for baseline MS resolution and complete elimination of isotopic cross-talk between analyte and internal standard channels. In contrast, the d3-labeled methocarbamol variant (CAS 1346600-86-9; MW 244.26) provides only a +3 Da mass shift, which may present partial isotopic overlap with the unlabeled analyte's M+1 and M+2 natural abundance isotopologues, potentially requiring additional method optimization for accurate quantification .

LC-MS/MS Bioanalysis Internal Standard Mass Spectrometry

Isotopic Purity and Enrichment Specifications

Methocarbamol-d5 is commercially available with specified isotopic purity of >96% (Santa Cruz Biotechnology, sc-218705) and deuterated form purity of ≥99% (d1-d5 combined forms, Cayman Chemical Item No. 34288) . The unlabeled methocarbamol analytical standard is available at ≥98% purity (MedChemExpress HY-B0262R) . Critically, Methocarbamol-d5 achieves the regulatory-recommended isotopic purity threshold of >95% for stable isotope-labeled internal standards used in regulated bioanalysis, ensuring minimal unlabeled analyte contribution to the IS channel.

Isotopic Purity Quality Control Analytical Reference Standard Method Validation

Backbone Deuterium Labeling vs. Methoxy Labeling

Methocarbamol-d5 incorporates five deuterium atoms specifically at the 1,1,2,3,3-positions of the propyl carbamate backbone, whereas the methoxy group remains non-deuterated . In contrast, the d3-labeled variant (CAS 1346600-86-9) places deuterium exclusively on the methoxy group (2-hydroxy-3-[2-(²H₃)methoxyphenoxy]propyl carbamate) . This differential labeling pattern has significant analytical implications: the backbone-labeled d5 compound is less susceptible to deuterium loss via metabolic O-demethylation or pH-dependent hydrogen-deuterium exchange during sample preparation compared to methoxy-labeled alternatives [1].

Deuterium Labeling Stable Isotope Metabolic Stability Hydrogen-Deuterium Exchange

Physicochemical Properties Matching Unlabeled Methocarbamol

Deuterium substitution in Methocarbamol-d5 preserves near-identical physicochemical properties to unlabeled methocarbamol, including logP (1.044 predicted) , hydrogen bond donor/acceptor counts (2 donors, 5 acceptors), and topological polar surface area (91 Ų) . This ensures that Methocarbamol-d5 exhibits indistinguishable behavior from the analyte during sample preparation steps including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), as well as identical chromatographic retention time under reversed-phase LC conditions [1].

Sample Preparation SPE LLE Chromatographic Co-elution

Storage Stability and Shipping Specifications

Methocarbamol-d5 is supplied as a solid with defined storage and stability parameters essential for laboratory procurement planning. The compound is stable for ≥12 months when stored at -20°C in dry, dark conditions . Stock solutions prepared in DMSO, methanol, or DMF are stable at 0-4°C for up to 1 month . The compound is shipped at ambient temperature as a non-hazardous material and is stable during ordinary shipping conditions . For long-term storage (>1 year), refrigerator conditions (2-8°C) are recommended .

Storage Conditions Shelf Life Procurement Supply Chain

Validated LC-MS/MS Method for Human Plasma

Methocarbamol-d5 is validated for use as an internal standard in LC-MS/MS methods for the quantification of methocarbamol in human plasma, a critical application for bioequivalence and pharmacokinetic studies . In the validated method, methocarbamol and the internal standard were extracted by protein precipitation, achieving a chromatographic run time of 3.0 minutes and calibration linearity over 150-12,000 ng/mL with intra- and inter-day precision (CV% < 10.9%) [1]. The method demonstrated sufficient sensitivity and selectivity for bioequivalence study applications [1].

Bioequivalence Pharmacokinetics Method Validation Regulatory Bioanalysis

Methocarbamol-d5: Research & Application Scenarios


Plasma Bioanalysis for Bioequivalence Studies

Methocarbamol-d5 serves as the optimal internal standard for LC-MS/MS quantification of methocarbamol in human plasma during bioequivalence and pharmacokinetic studies. The validated method achieves a linear calibration range of 150-12,000 ng/mL with intra- and inter-day precision (CV% < 10.9%) and a 3.0-minute chromatographic run time using protein precipitation extraction [1]. The identical physicochemical properties of Methocarbamol-d5 to the unlabeled analyte ensure precise compensation for matrix effects and extraction variability, which is essential for meeting FDA and EMA bioanalytical method validation guidelines for regulatory submissions .

TDM and Clinical Toxicology

In clinical toxicology and therapeutic drug monitoring applications, Methocarbamol-d5 enables accurate quantification of methocarbamol in blood, plasma, or serum samples using HPLC-MS/MS. The compound's +5 Da mass shift eliminates interference from endogenous matrix components and co-administered medications [1]. Concentrations of methocarbamol-d5 have been successfully ascertained from blood samples using HPLC in tandem with mass spectrometry , supporting applications in overdose assessment, compliance monitoring, and forensic toxicology casework.

Preclinical Pharmacokinetic Studies

Methocarbamol-d5 is essential for accurate quantification of methocarbamol and its metabolites in plasma and tissue samples from preclinical species including rat, dog, and mouse. Since methocarbamol metabolism is similar across these species (involving ring hydroxylation, O-demethylation, and subsequent glucuronidation/sulfation) [1], the backbone-deuterated d5 labeling ensures the internal standard remains stable and distinguishable from metabolites that may undergo metabolic O-demethylation. This enables robust pharmacokinetic profiling and cross-species translational research .

Method Validation for ANDA/DMF Submissions

Pharmaceutical quality control laboratories and CROs utilize Methocarbamol-d5 as a fully characterized reference standard for analytical method development and validation (AMV) supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. The compound is supplied with comprehensive certificates of analysis documenting isotopic purity (>96%), chemical purity (98% by TLC), and structural confirmation by 1H-NMR and MS, providing the traceability required for pharmacopeial compliance against USP or EP standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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